Structural Analysis of 3-Amino-1-cyclohexylpropan-1-ol: A Technical Guide
Structural Analysis of 3-Amino-1-cyclohexylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-cyclohexylpropan-1-ol is a chiral amino alcohol with potential applications in medicinal chemistry, particularly as a scaffold for the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive analysis of its structure, physicochemical properties, and potential biological relevance. Due to the limited availability of direct experimental data for this specific molecule, this report combines computational data with experimental information from closely related analogs to provide a thorough structural and functional profile.
Chemical Structure and Properties
3-Amino-1-cyclohexylpropan-1-ol (IUPAC Name: 3-amino-1-cyclohexylpropan-1-ol) is a saturated acyclic molecule containing a cyclohexyl moiety, a hydroxyl group, and a primary amino group. Its chemical formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol . The presence of two chiral centers at C1 and C3 gives rise to four possible stereoisomers.
Table 1: Physicochemical Properties of 3-Amino-1-cyclohexylpropan-1-ol (Computed)
| Property | Value | Source |
| Molecular Formula | C₉H₁₉NO | PubChem |
| Molecular Weight | 157.25 g/mol | PubChem |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 157.146664 g/mol | PubChem |
| Topological Polar Surface Area | 46.3 Ų | PubChem |
| Complexity | 99.7 | PubChem |
| Boiling Point (Predicted) | 282.7 °C at 760 mmHg | Guidechem |
| Density (Predicted) | 0.984 g/cm³ | Guidechem |
Synthesis and Characterization
A plausible synthetic route to 3-Amino-1-cyclohexylpropan-1-ol is the reduction of a nitrile precursor.
Experimental Protocol: Synthesis via Reduction of rac-3-cyclohexyl-3-hydroxypropionitrile
This protocol is based on a general method for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH₄).
Materials:
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rac-3-cyclohexyl-3-hydroxypropionitrile
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dry solvent for extraction (e.g., diethyl ether)
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10% Sulfuric acid
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Anhydrous sodium sulfate
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Standard glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)
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Stirring apparatus
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Heating mantle
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Rotary evaporator
Procedure:
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In a dry, three-necked flask equipped with a stirrer, condenser, and dropping funnel, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).
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A solution of rac-3-cyclohexyl-3-hydroxypropionitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
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After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
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The reaction is cautiously quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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The resulting granular precipitate is filtered off and washed with diethyl ether.
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The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 3-Amino-1-cyclohexylpropan-1-ol.
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Purification can be achieved by vacuum distillation or column chromatography.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for 3-Amino-1-cyclohexylpropan-1-ol, the following tables provide predicted data and data from analogous compounds.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H on C1 | 3.4 - 3.7 | m |
| H on C2 | 1.5 - 1.8 | m |
| H on C3 | 2.8 - 3.1 | m |
| Cyclohexyl H | 0.9 - 1.9 | m |
| OH | 2.0 - 4.0 (broad) | s |
| NH₂ | 1.5 - 3.0 (broad) | s |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | 68 - 72 |
| C2 | 35 - 40 |
| C3 | 40 - 45 |
| Cyclohexyl C | 25 - 45 |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 158 | [M+H]⁺ |
| 140 | [M+H - H₂O]⁺ |
| 127 | [M+H - NH₃]⁺ |
| 83 | [Cyclohexyl]⁺ |
Potential Biological Activity and Signaling Pathway
While there is no direct biological data for 3-Amino-1-cyclohexylpropan-1-ol, its structural similarity to other pharmacologically active molecules suggests it may have utility as a building block in drug discovery. Notably, related amino alcohols have been investigated as Neuropeptide Y (NPY) Y1 receptor antagonists.
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) involved in various physiological processes, including appetite regulation, anxiety, and blood pressure control. Antagonism of this receptor is a therapeutic strategy for obesity and other metabolic disorders.
NPY Y1 Receptor Signaling Pathway
NPY binding to the Y1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, NPY Y1 receptor activation can lead to an increase in intracellular calcium levels via the phospholipase C (PLC) pathway. An antagonist would block these signaling events.
Conclusion
3-Amino-1-cyclohexylpropan-1-ol is a structurally interesting chiral molecule with potential for further development in medicinal chemistry. While experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. Its potential as a scaffold for NPY Y1 receptor antagonists highlights a promising area for future research, which could lead to the development of novel therapeutics for metabolic and neurological disorders. Further studies are warranted to synthesize and characterize this molecule and to experimentally validate its predicted biological activity.
